molecular formula C12H12N2O2S B1493041 Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate CAS No. 2098038-63-0

Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate

Cat. No. B1493041
CAS RN: 2098038-63-0
M. Wt: 248.3 g/mol
InChI Key: MJVYUCFFNOOZNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives are synthesized through various methods, including condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

Scientific Research Applications

Antimicrobial and Enzyme Assay Applications

  • Synthesis of Novel Chromone-Pyrimidine Coupled Derivatives: Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate derivatives have been synthesized and evaluated for their antimicrobial properties. These derivatives exhibit potent antibacterial and antifungal activities, with specific compounds showing comparable efficacy to standard drugs like miconazole. Additionally, enzyme assay studies suggest a mechanism of action involving the inhibition of microbial growth through interaction with specific bacterial enzymes (Tiwari et al., 2018).

Optical and Electronic Applications

  • Nonlinear Optical (NLO) Properties: The pyrimidine ring's presence in derivatives indicates significant potential in nonlinear optics fields due to its structural attributes conducive to NLO activity. Comparative studies between theoretical density functional theory (DFT) findings and experimental data underscore the derivatives' potential in optoelectronic applications (Hussain et al., 2020).

Synthesis and Chemical Reactions

  • Facilitated Synthesis of Heterocyclic Compounds: Research into the facilitated synthesis of heterocyclic compounds using this compound showcases the chemical's versatility in creating pharmacologically active molecules. These efforts aim at enhancing the synthesis process's efficiency and the yield of biologically active compounds with potential therapeutic applications (Kappe & Roschger, 1989).

Antituberculosis Activity

  • Development of Antituberculous Agents: Structural analogs synthesized from this compound have been explored for their potential as antituberculous agents. This research aims to identify novel compounds with enhanced activity against tuberculosis, highlighting the importance of structural modifications in discovering new therapeutic agents (Titova et al., 2019).

Fluorescence and Photophysical Applications

  • Synthesis of Fluorescent Compounds: The chemical has been used in synthesizing new compounds with fluorescence properties, indicating its potential in developing fluorescent probes and materials for various scientific and technological applications. These compounds' photophysical characteristics enable their use in imaging and sensing technologies (Al-Masoudi et al., 2015).

Biochemical Analysis

Biochemical Properties

Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit cAMP-phosphodiesterase, an enzyme involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound can modulate various physiological processes, including platelet aggregation and vascular smooth muscle relaxation . Additionally, the compound supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound enhances the biosynthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation . This effect is achieved by strengthening PGI2 anti-aggregation activity and enhancing its biosynthesis . Furthermore, this compound decreases pulmonary hypertension by modulating the expression of genes involved in vascular tone regulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to cAMP-phosphodiesterase, inhibiting its activity and leading to increased intracellular levels of cAMP . This elevation in cAMP levels results in the activation of protein kinase A (PKA), which subsequently phosphorylates various target proteins involved in cellular processes such as platelet aggregation and vascular smooth muscle relaxation . Additionally, this compound modulates gene expression by influencing transcription factors involved in the regulation of vascular tone .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its efficacy in modulating cellular functions, including platelet aggregation and vascular smooth muscle relaxation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits platelet aggregation and reduces pulmonary hypertension without causing significant adverse effects . At higher doses, this compound may induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage range for therapeutic applications of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of several metabolites, which may contribute to the overall pharmacological effects of the compound . Additionally, this compound influences metabolic flux by modulating the activity of key enzymes involved in cellular energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic anion transporters, facilitating its accumulation in target tissues . Once inside the cells, this compound binds to intracellular proteins, which may influence its localization and activity . The distribution of the compound within tissues is also influenced by its physicochemical properties, including its lipophilicity and molecular size .

Subcellular Localization

This compound exhibits specific subcellular localization, which may affect its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins involved in signal transduction and gene expression . Additionally, this compound may undergo post-translational modifications, such as phosphorylation, which can influence its subcellular targeting and activity . These modifications may direct the compound to specific cellular compartments, enhancing its efficacy in modulating cellular functions .

properties

IUPAC Name

ethyl 2-methyl-6-thiophen-2-ylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-3-16-12(15)10-7-9(13-8(2)14-10)11-5-4-6-17-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVYUCFFNOOZNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC(=C1)C2=CC=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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